molecular formula C19H16ClN5O5S B11655475 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B11655475
M. Wt: 461.9 g/mol
InChI Key: NVUIKKAEFQTHJK-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylpyrimidinyl group, a sulfamoyl group, and a nitrobenzamide group

Preparation Methods

The synthesis of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloroaniline with 2,6-dimethylpyrimidine-4-sulfonyl chloride under controlled conditions to form an intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide include:

Properties

Molecular Formula

C19H16ClN5O5S

Molecular Weight

461.9 g/mol

IUPAC Name

2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C19H16ClN5O5S/c1-11-9-18(22-12(2)21-11)24-31(29,30)15-6-3-13(4-7-15)23-19(26)16-8-5-14(25(27)28)10-17(16)20/h3-10H,1-2H3,(H,23,26)(H,21,22,24)

InChI Key

NVUIKKAEFQTHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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